2-(2,2-difluorocyclobutyl)acetic acid
Description
2-(2,2-Difluorocyclobutyl)acetic acid is a cyclobutane-derived carboxylic acid featuring two fluorine atoms at the 2,2-positions of the cyclobutane ring.
Properties
CAS No. |
2613388-91-1 |
|---|---|
Molecular Formula |
C6H8F2O2 |
Molecular Weight |
150.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-difluorocyclobutyl)acetic acid typically involves the fluorination of cyclobutyl derivatives followed by carboxylation. One common method includes the use of potassium bifluoride (KHF2) as a fluorinating agent for organoboronic acids . The reaction conditions often require controlled temperatures and specific catalysts to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and reactors designed to handle the exothermic nature of fluorination reactions. The scalability of these methods ensures the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Difluorocyclobutyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclobutanone, while reduction can produce difluorocyclobutanol.
Scientific Research Applications
2-(2,2-Difluorocyclobutyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(2,2-difluorocyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.
Comparison with Similar Compounds
Structural Isomers and Derivatives
2-(3,3-Difluorocyclobutyl)acetic Acid
- Molecular Formula : C₆H₈F₂O₂ (identical to the target compound) .
- Key Differences: Fluorine atoms at the 3,3-positions instead of 2,2-positions.
- Collision Cross-Section (CCS) : Predicted CCS values for adducts (e.g., [M+H]⁺: 136.9 Ų, [M-H]⁻: 131.4 Ų) suggest distinct mass spectrometry profiles compared to isomers .
2-(2-Fluorophenyl)acetic Acid
- Molecular Formula : C₈H₇FO₂ .
- Key Differences : Aromatic fluorine substitution vs. aliphatic cyclobutane. Higher lipophilicity (LogP: 1.63) and moderate BBB permeability (BBB score: 0.73) due to the phenyl group .
- Synthesis : Prepared via hydrolysis of 2-fluorobenzonitrile under basic conditions (20% NaOH, 99% purity) .
2-(4,4-Difluorocyclohexyl)acetic Acid
Physicochemical Properties
*Predicted values based on analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
